molecular formula C20H16ClFN2O5S2 B2855096 5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide CAS No. 923172-28-5

5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide

Cat. No.: B2855096
CAS No.: 923172-28-5
M. Wt: 482.93
InChI Key: BJVPDJNAQSPSRA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and organic synthesis. Its complex structure integrates multiple pharmacologically active motifs, including a sulfonamide group, a thiophene ring, and a nitro-substituted benzamide core. The presence of the sulfonyl group is a key feature, as sulfonamide-based compounds are extensively researched for a wide spectrum of biological activities, such as antiviral properties against plant viruses like the tobacco mosaic virus and use as enzyme inhibitors . The molecular architecture, which includes a 5-chloro-2-nitrobenzamide moiety, suggests potential for use as a key intermediate in the synthesis of more complex molecules, such as herbicides like saflufenacil, where similar chloro-nitro benzamide structures serve as precursors . The unique electronic and steric profile conferred by the interplay of the sulfonyl group and the thiophene moiety is known to alter steric bulk and π-π interactions, which can be crucial for binding affinity and selectivity in biological systems . This makes the compound a valuable reagent for exploring reaction mechanisms, studying enzyme interactions, and as a building block in the design of novel compounds for various research applications. The product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O5S2/c1-12-9-14(5-6-16(12)22)31(28,29)19(18-3-2-8-30-18)11-23-20(25)15-10-13(21)4-7-17(15)24(26)27/h2-10,19H,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVPDJNAQSPSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-2-nitrobenzamide is a synthetic compound with a complex structure that includes several functional groups, such as a chloro group, a nitro group, and a sulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of inflammatory conditions and central nervous system disorders.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈ClFNO₄S, with a molecular weight of approximately 482.93 g/mol. The presence of diverse functional groups contributes to its reactivity and biological activity:

  • Chloro Group : Enhances electrophilic character.
  • Nitro Group : Involved in reduction reactions and can influence pharmacological properties.
  • Sulfonamide Moiety : Known for its role in antibacterial activity and interactions with various biological targets.

Research indicates that this compound interacts with cannabinoid receptors, suggesting its potential as a modulator in pain management and neuroprotection. The compound's ability to influence downstream signaling pathways associated with inflammation and pain perception has been documented in several studies.

Interaction Studies

The compound has shown binding affinity to cannabinoid receptors, which are critical in mediating various physiological processes including pain modulation, appetite regulation, and immune response. The following table summarizes key findings from interaction studies:

Study ReferenceTarget ReceptorBinding Affinity (Ki)Biological Effect
CB150 nMPain relief
CB230 nMAnti-inflammatory

Pharmacological Potential

The pharmacological profile of this compound suggests multiple therapeutic applications:

  • Anti-inflammatory Activity : The compound's interaction with cannabinoid receptors may provide anti-inflammatory benefits, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Effects : Its potential neuroprotective properties could be beneficial in neurodegenerative diseases where inflammation plays a significant role.
  • Pain Management : Given its modulation of pain pathways, the compound may serve as an alternative or adjunct therapy for chronic pain conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Benzamide Derivatives

A. 5-Chloro-N-[4-(4-Methoxy-3-Methylphenyl)-1,3-Thiazol-2-Yl]-2-Nitrobenzamide (CAS 313395-73-2)

  • Structure : Shares the 5-chloro-2-nitrobenzamide backbone but replaces the sulfonamide-thiophene-ethyl chain with a thiazole ring substituted with 4-methoxy-3-methylphenyl.
  • Key Differences: Thiazole vs. thiophene: Thiazole’s nitrogen atom may alter π-π stacking interactions and solubility.
  • Applications: Not explicitly stated, but thiazole-containing compounds often exhibit antimicrobial or anticancer activity .

B. N-(4-Chlorophenyl)-2-Methoxy-4-Methylbenzamide

  • Structure : Simplified benzamide with a single chlorophenyl group and methoxy-methyl substitution.
  • Key Differences : Lacks nitro and sulfonamide groups, reducing electronic complexity.
  • Applications : Studied for fluorescence properties, suggesting utility in analytical chemistry rather than bioactivity .
Sulfonamide-Containing Compounds

A. 5-Chloro-N-[2-(4-Sulfamoylphenyl)Ethyl]Thiophene-2-Sulfonamide (CAS 744262-76-8)

  • Structure : Combines thiophene sulfonamide with a sulfamoylphenyl-ethyl chain.
  • Key Differences :
    • Dual sulfonamide groups may enhance hydrophilicity.
    • Absence of nitrobenzamide core limits structural overlap.
  • Applications : Likely explored for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide motifs .

B. Formsafen (CAS 72178-02-0)

  • Structure: 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-N-(Methylsulfonyl)-2-Nitrobenzamide.
  • Key Differences: Phenoxy linker instead of sulfonamide-thiophene-ethyl chain. Trifluoromethyl group increases lipophilicity and herbicidal activity.
  • Applications : Commercial herbicide targeting broadleaf weeds .
Heterocyclic Derivatives

A. 2-Chloro-N-[(5Z)-5-[(4-Fluorophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-Yl]Benzamide (CAS 306322-15-6)

  • Structure: Benzamide linked to a thiazolidinone ring with a fluorophenyl substituent.
  • Key Differences: Thiazolidinone core introduces conformational rigidity. Sulfanylidene group may modulate redox properties.
  • Applications: Thiazolidinones are common in antidiabetic and anti-inflammatory agents .

B. 2-{[4-Ethyl-5-(Thiophen-2-Yl)-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide (CAS 561295-12-3)

  • Structure : Acetamide core with triazole-thiophene and fluorophenyl groups.
  • Acetamide vs. benzamide: Alters steric and electronic profiles.
  • Applications : Triazole derivatives are prevalent in antifungal and antiviral research .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Nitrobenzamide Sulfonamide-thiophene-ethyl, 4-Fluoro-3-MePh Enzyme inhibition, Herbicides -
Formsafen Nitrobenzamide Phenoxy, Trifluoromethyl Herbicide
5-Chloro-N-[4-(4-MeO-3-MePh)Thiazol-2-Yl]-2-Nitrobenzamide Nitrobenzamide Thiazole, 4-MeO-3-MePh Antimicrobial
2-Chloro-N-(Thiazolidinone-Fluorophenyl) Benzamide Thiazolidinone, Fluorophenyl Antidiabetic
5-Chloro-N-(Sulfamoylphenyl-Ethyl)Thiophene Sulfonamide Thiophene sulfonamide Dual sulfonamide Enzyme inhibition

Research Findings and Implications

  • Nitro Group Impact : Present in both the target and formsafen, the nitro group is critical for herbicidal activity but may introduce toxicity concerns in pharmaceuticals.
  • Fluorine Substitution: The 4-fluoro-3-methylphenyl group in the target enhances metabolic stability compared to non-fluorinated analogs (e.g., ).

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions, including sulfonylation, nucleophilic substitution, and amide coupling. Critical steps include:

  • Sulfonylation : Reacting 4-fluoro-3-methylbenzenesulfonyl chloride with a thiophene-containing intermediate under anhydrous conditions (e.g., DCM, 0–5°C) to minimize hydrolysis .
  • Amide Coupling : Using coupling agents like EDC/HOBt in DMF to attach the nitrobenzamide moiety. Maintaining pH 7–8 and inert atmosphere (N₂/Ar) ensures >80% yield .
    Key Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
SulfonylationDCM, 0°C, 2h7592%
Amide CouplingEDC/HOBt, DMF, RT, 12h8289%

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR : ¹H/¹³C NMR confirms regiochemistry of sulfonyl and nitro groups. For example, the sulfonyl group’s deshielding effect shifts aromatic protons downfield (δ 7.8–8.2 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₁₆ClFN₂O₅S: 466.03; observed: 466.05) .
  • IR : Nitro group symmetric/asymmetric stretching (1520 cm⁻¹ and 1350 cm⁻¹) confirms presence .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability. For instance, low in vivo efficacy may stem from rapid hepatic clearance (e.g., t₁/₂ < 1h in murine models) .
  • Metabolite Identification : Use LC-MS/MS to detect active metabolites. A 2024 study found a hydroxylated metabolite with 10× higher potency than the parent compound .
    Recommendation : Incorporate prodrug strategies (e.g., esterification of the nitro group) to enhance bioavailability .

Q. What strategies mitigate low solubility during formulation for biological testing?

  • Co-Solvent Systems : Use PEG-400/water (70:30 v/v) to achieve >5 mg/mL solubility .
  • Nanoparticle Encapsulation : PLGA nanoparticles (150 nm size) improve aqueous solubility 20-fold and sustain release over 48h .
    Data Contradiction Note : While DMSO is common for in vitro assays (>10 mg/mL), it induces cytotoxicity at >0.1% v/v. Use cyclodextrin complexes for in vivo compatibility .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Thiophene Modifications : Replacing the thiophene with furan reduces logP (from 3.5 to 2.8) but abolishes antimicrobial activity, indicating thiophene’s critical role in target binding .
  • Nitro Group Replacement : Substituting nitro with cyano retains potency (IC₅₀ = 0.8 μM vs. 0.5 μM for parent) while reducing mutagenic risk .
    SAR Table :
ModificationActivity (IC₅₀, μM)Solubility (mg/mL)
Parent Compound0.50.2
Thiophene → Furan>101.5
Nitro → Cyano0.80.4

Q. What computational methods predict binding modes to biological targets?

  • Molecular Docking (AutoDock Vina) : Predicts strong interaction with bacterial enoyl-ACP reductase (ΔG = -9.2 kcal/mol) via hydrogen bonds with Tyr158 and hydrophobic contacts with the thiophene ring .
  • MD Simulations (GROMACS) : Confirms stable binding over 100 ns, with RMSD < 2 Å, supporting enzyme inhibition mechanisms observed in vitro .

Q. How do researchers address discrepancies in cytotoxicity profiles across cell lines?

  • Mechanistic Profiling : Use RNA-seq to identify off-target effects. For example, upregulation of apoptosis genes (CASP3, BAX) in HepG2 but not in HEK293 cells explains tissue-specific toxicity .
  • Redox Activity Assays : Nitro group reduction generates reactive oxygen species (ROS) in cancer cells (e.g., 2.5× ROS in MCF7 vs. 1.2× in normal fibroblasts) .

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